2-Chlorophenyl chloroformate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW 506U78 involves the reaction of 6-chloropurine-2-amine with methanol and sodium hydride to produce 6-O-methylguanine. This intermediate is then mixed with uracil arabinoside, purine nucleoside phosphorylase, and uridine phosphorylase, and incubated in a potassium phosphate solution at 37°C for 26 days .
Industrial Production Methods: Industrial production methods for GW 506U78 are not extensively documented. the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the production of a compound with high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: GW 506U78 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can occur at the purine ring, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like ammonia or amines.
Major Products Formed: The major products formed from these reactions include various purine analogs and metabolites that retain the core structure of GW 506U78 .
Scientific Research Applications
GW 506U78 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Employed in research on DNA synthesis and repair mechanisms.
Medicine: Utilized in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma. .
Industry: Used in the development of new antineoplastic agents and other therapeutic compounds.
Mechanism of Action
GW 506U78 is a prodrug that is rapidly demethylated to arabinosylguanine by adenosine deaminase. The active metabolite, arabinosylguanine, is then phosphorylated to its triphosphate form, which accumulates in leukemic cells. This accumulation inhibits DNA synthesis and induces apoptosis . The compound preferentially targets T-cells due to their higher expression of enzymes that convert GW 506U78 to its active form .
Comparison with Similar Compounds
Clofarabine: Another purine nucleoside analog used in the treatment of acute lymphoblastic leukemia.
Fludarabine: A purine analog used in the treatment of chronic lymphocytic leukemia.
Cladribine: Used in the treatment of hairy cell leukemia and multiple sclerosis.
Uniqueness: GW 506U78 is unique in its preferential accumulation in T-cells, making it particularly effective against T-cell malignancies. This specificity is due to the higher expression of enzymes in T-cells that convert the compound to its active form .
Properties
IUPAC Name |
(2-chlorophenyl) carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENYBFRQSLVMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400441 | |
Record name | 2-Chlorophenyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19358-41-9 | |
Record name | 2-Chlorophenyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorophenyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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